Home > Products > Screening Compounds P92653 > 6-(Phenylamino)-1H-purin-8(7H)-one
6-(Phenylamino)-1H-purin-8(7H)-one - 95756-26-6

6-(Phenylamino)-1H-purin-8(7H)-one

Catalog Number: EVT-15202200
CAS Number: 95756-26-6
Molecular Formula: C11H9N5O
Molecular Weight: 227.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-(Phenylamino)-1H-purin-8(7H)-one, also known as a derivative of purine, is an organic compound characterized by its unique structure that includes a phenylamino group attached to the purine base. This compound is of interest in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities and applications.

Source

The compound can be synthesized through various organic reactions involving purine derivatives and phenylamine. It is not typically found in nature but can be produced in laboratory settings for research purposes.

Classification

6-(Phenylamino)-1H-purin-8(7H)-one belongs to the class of purine derivatives, which are essential components of nucleic acids (DNA and RNA) and play critical roles in cellular processes. It can be classified as an aromatic amine due to the presence of the phenylamino functional group.

Synthesis Analysis

Methods

The synthesis of 6-(Phenylamino)-1H-purin-8(7H)-one typically involves the reaction of appropriate purine derivatives with phenylamine under controlled conditions.

Technical Details

One common synthetic route includes:

  1. Starting Materials: A purine derivative such as 2-amino-6-chloropurine and phenylamine.
  2. Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or dimethylformamide at elevated temperatures (reflux conditions).
  3. Procedure: The phenylamine is added to a solution of the purine derivative, followed by heating to promote nucleophilic substitution at the chlorine atom, resulting in the formation of 6-(Phenylamino)-1H-purin-8(7H)-one.

This method allows for good yields and purity of the product, often requiring purification steps such as recrystallization.

Molecular Structure Analysis

Structure

6-(Phenylamino)-1H-purin-8(7H)-one features a purine ring system with a phenylamino substituent at the 6-position. The molecular formula is C11H10N4OC_{11}H_{10}N_{4}O.

Data

  • Molecular Weight: Approximately 218.23 g/mol.
  • Structural Formula: The compound consists of a bicyclic structure typical of purines, with nitrogen atoms incorporated into the rings.
Chemical Reactions Analysis

Reactions

6-(Phenylamino)-1H-purin-8(7H)-one can undergo various chemical reactions typical of aromatic amines and purine derivatives.

Technical Details

  1. Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the amino group can react with electrophiles.
  2. Oxidation: Under certain conditions, it may be oxidized to form quinone derivatives.
  3. Reduction: The compound can also be reduced to yield amines or other derivatives depending on the reducing agent used.
Mechanism of Action

Process

The mechanism of action for 6-(Phenylamino)-1H-purin-8(7H)-one primarily involves its interaction with biological targets such as enzymes or receptors within cells.

Data

The presence of the phenylamino group enhances its ability to interact with specific proteins or nucleic acids, potentially influencing cellular signaling pathways or metabolic processes. This interaction may lead to various biological effects, including antimicrobial activity or modulation of enzyme activity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: The melting point can vary based on purity but generally falls within a specific range indicative of its crystalline nature.

Chemical Properties

  • Solubility: Soluble in polar organic solvents like ethanol and dimethylformamide.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.
Applications

Scientific Uses

6-(Phenylamino)-1H-purin-8(7H)-one has several potential applications in scientific research:

  • Medicinal Chemistry: It is explored for its potential therapeutic effects, particularly in the development of antiviral or anticancer agents due to its structural similarity to nucleobases.
  • Biochemical Research: Used in studies investigating enzyme inhibition or receptor binding affinities.
  • Synthetic Chemistry: Serves as an intermediate in the synthesis of more complex purine derivatives for various applications.

This compound exemplifies how modifications to basic structures like purines can lead to significant changes in biological activity and utility in medicinal chemistry.

Introduction to 6-(Phenylamino)-1H-purin-8(7H)-one in Targeted Kinase Inhibition Research

Historical Context of Purine Derivatives in Oncotherapeutic Development

Purine derivatives have formed the cornerstone of targeted kinase inhibition therapeutics since the landmark approval of imatinib in 2001 for chronic myeloid leukemia (CML). Imatinib, a 2-phenylaminopyrimidine derivative, validated the concept of targeted inhibition of dysregulated kinases in oncology, specifically targeting the BCR-Abl fusion protein resulting from the Philadelphia chromosome [1] [9]. This breakthrough catalyzed extensive research into purine-based scaffolds, leading to successive generations of kinase inhibitors. The purine core structure serves as an ideal pharmacophore for ATP-competitive kinase inhibition due to its ability to mimic the adenine moiety of ATP while accommodating diverse substitutions that confer selectivity and potency against specific oncokinases [1] [5].

The structural evolution of purine-based inhibitors progressed significantly with compounds like N-(2-(6-(4-hydroxypiperazin-1-yl)pyrimidin-4-yl)amino)phenyl)acrylamide derivatives, which demonstrated enhanced potency against FLT3-ITD mutations prevalent in acute myeloid leukemia (AML). Subsequent optimization focused on addressing kinase domain mutations causing drug resistance, exemplified by the development of ponatinib, a third-generation BCR-Abl inhibitor effective against the recalcitrant T315I "gatekeeper" mutation [9]. This mutation, involving a threonine-to-isoleucine substitution at position 315, creates steric hindrance and eliminates a critical hydrogen bonding site, conferring resistance to earlier inhibitors [9]. Throughout this evolution, the 8-oxopurine scaffold emerged as a privileged structure for kinase inhibitor development due to its synthetic versatility and capacity for extensive modification at the N^7^, C^6^, and N^9^ positions, enabling fine-tuning of kinase selectivity and pharmacological properties [2] [5].

Table 1: Evolution of Key Purine-Based Kinase Inhibitors in Oncology

Compound GenerationRepresentative AgentsPrimary TargetsKey Structural FeaturesClinical Indications
First-generationImatinibBCR-Abl, c-KIT, PDGFRBenzamide linker, methylpiperazineCML, GIST
Second-generationDasatinib, NilotinibBCR-Abl, SRC family kinasesOptimized binding to active conformation, improved steric fitImatinib-resistant CML
Third-generationPonatinibBCR-Abl^T315I^, FLT3, VEGFREthynyl linker enabling accommodation of T315I mutationRefractory CML/ALL
Experimental scaffolds6-(Phenylamino)-1H-purin-8(7H)-one derivativesFLT3, CDK4/6, CLK2, DYRK1A8-Oxopurine core, C^6^ anilino substituent, N^9^ hydrophobic groupsInvestigational (AML focus)

Role of FLT3-ITD and CDK4/6 Signaling Pathways in Hematologic Malignancies

Internal tandem duplication (ITD) mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor represent one of the most frequent molecular alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients and conferring a poor prognosis due to high relapse rates and resistance to conventional chemotherapy [3] [10]. FLT3-ITD mutations cause constitutive, ligand-independent activation of the receptor tyrosine kinase, leading to hyperactivation of downstream pro-survival and proliferative pathways, including STAT5, PI3K/AKT, and MAPK cascades [3] [10]. Critically, FLT3-ITD signaling establishes an oncogenic dependency on cyclin-dependent kinase 6 (CDK6) through a pathway involving the SRC-family kinase HCK. This FLT3/HCK/CDK6 axis drives the G1/S phase transition through phosphorylation of retinoblastoma (RB) proteins and stabilization of FOXM1 transcription factor, creating a cell cycle vulnerability distinct from the related kinase CDK4 [10].

The dependency on CDK6 rather than CDK4 represents a critical oncogenic distinction in FLT3-ITD-positive AML. Experimental evidence demonstrates that FLT3-ITD signaling specifically upregulates CDK6 expression, while CDK4 remains dispensable for leukemic cell proliferation. In vitro studies using siRNA-mediated knockdown show that CDK6 suppression selectively inhibits proliferation in FLT3-ITD-positive cell lines (MV4-11, MOLM-14), but not in FLT3-wildtype AML cells or cells transformed by oncogenic KIT mutations [10]. Furthermore, FLT3-ITD fails to transform hematopoietic progenitor cells from Cdk6-/- mice, underscoring the essential role of CDK6 in FLT3-ITD-driven leukemogenesis [10]. This pathway dependence creates a compelling therapeutic rationale for dual FLT3/CDK6 inhibition, particularly given that resistance to FLT3 inhibitors frequently emerges through kinase domain mutations or activation of compensatory signaling pathways [2] [3].

Rationale for Structural Optimization of 8-Oxopurine Scaffolds

The 8-oxopurine (7,8-dihydro-8-oxopurine) core structure has emerged as a versatile platform for developing dual kinase inhibitors targeting synergistic pathways in hematologic malignancies. This scaffold offers distinct pharmacophoric advantages: 1) The carbonyl oxygen at C^8^ serves as a key hydrogen bond acceptor critical for interaction with conserved residues in the kinase hinge region (e.g., Glu98 in CDK2 or equivalent residues in other kinases); 2) The N^7^ and N^9^ positions provide vectors for introducing hydrophobic substituents that extend into distinct binding pockets, enabling modulation of kinase selectivity; and 3) The C^6^ position accommodates aromatic amino groups that establish crucial π-stacking interactions within the ATP-binding cleft [2] [5] [7].

Structural optimization of 2,7,9-trisubstituted 8-oxopurines has focused on enhancing potency against FLT3-ITD while maintaining activity against CDK4/6. Key modifications include:

  • N^7^ Substitution: Introduction of alkyl groups, particularly isopropyl, significantly enhances selectivity toward FLT3 kinase. This substituent occupies a hydrophobic region adjacent to the ATP-binding site, with the branched isopropyl group providing optimal steric complementarity [2].
  • N^9^ Modification: Cycloalkyl groups (cyclopentyl, cyclohexyl, cycloheptyl) at this position improve cellular potency and influence kinase selectivity profiles. Larger aliphatic rings (e.g., cycloheptyl) enhance CDK4/6 inhibition, while medium-sized rings (cyclopentyl) favor FLT3 selectivity when combined with appropriate N^7^ substituents [2].
  • C^6^ Anilino Derivatives: The 6-(phenylamino) moiety, particularly with para-piperazine substitution, enhances solubility and introduces hydrogen bonding capabilities while maintaining planar conformation for optimal ATP-binding site interaction. This modification is exemplified in compound 15a (9-cyclopentyl-7-isopropyl-2-((4-(piperazin-1-yl)phenyl)amino)-7,9-dihydro-8H-purin-8-one), which demonstrates nanomolar inhibition of FLT3 autophosphorylation and downstream signaling in cellular models [2].

The chemical structure of 6-(Phenylamino)-1H-purin-8(7H)-one represents a strategic intermediate in this optimization trajectory. Its unsubstituted parent scaffold contains the essential hydrogen-bonding features for kinase engagement while providing synthetic handles for systematic derivatization at N^7^, C^2^, and N^9^ positions to enhance potency, selectivity, and drug-like properties against co-dependent kinase targets in FLT3-ITD-driven AML [2] [7].

Table 2: Structure-Activity Relationships of 8-Oxopurine Derivatives Targeting FLT3 and CDK4/6

Structural PositionKey ModificationsEffects on Kinase Inhibition ProfileRepresentative Compound & Activity
C^8^ (Oxo group)Fixed carbonylEssential hinge region binding via H-bond acceptorParent scaffold: Moderate pan-kinase activity
N^7^H → Methyl → IsopropylProgressive increase in FLT3 selectivity; isopropyl optimal for FLT3/CDK6 balance15a (7-iPr): FLT3 IC~50~ = 30-70 nM; CDK6 IC~50~ > 300 nM
N^9^Cycloalkyl expansion (cyclopentyl → cycloheptyl)Increased cellular potency; larger rings enhance CDK4/6 activity14h (Cycloheptyl): CDK4 IC~50~ = 110 nM; FLT3 IC~50~ = 85 nM
C^2^Aryl/heteroaryl amino groupsModulation of solubility and off-target profiles; piperazinyl-aniline enhances cellular penetration15a (4-piperazinylaniline): Suppressed pSTAT5/pERK in MV4-11 cells
C^6^ (Phenylamino)para-SubstitutionsElectron-donating groups enhance FLT3 binding; extended groups influence selectivityUnsubstituted phenyl: Baseline activity; Piperazine: Improved solubility & potency

The structural evolution of these compounds demonstrates the exquisite sensitivity of kinase selectivity to specific substitutions. For instance, replacing the N^7^ methyl group in compound 14d with an isopropyl group (compound 15a) dramatically shifts selectivity toward FLT3 over CDKs. Similarly, expanding the N^9^ cycloalkyl group from cyclopentyl to cycloheptyl enhances CDK4 inhibition while maintaining FLT3 activity, enabling fine-tuning for specific therapeutic objectives [2]. These structure-activity relationship (SAR) studies provide the foundational rationale for ongoing optimization of 6-(phenylamino)-1H-purin-8(7H)-one derivatives as dual-targeted agents for FLT3-ITD-positive AML, addressing the critical need for therapeutic strategies that overcome resistance mechanisms in this aggressive malignancy [2] [3] [10].

Properties

CAS Number

95756-26-6

Product Name

6-(Phenylamino)-1H-purin-8(7H)-one

IUPAC Name

6-anilino-7,9-dihydropurin-8-one

Molecular Formula

C11H9N5O

Molecular Weight

227.22 g/mol

InChI

InChI=1S/C11H9N5O/c17-11-15-8-9(12-6-13-10(8)16-11)14-7-4-2-1-3-5-7/h1-6H,(H3,12,13,14,15,16,17)

InChI Key

FZSRCIGEMPNTGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=NC3=C2NC(=O)N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.